molecular formula C18H18N2O4 B4926647 2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide

2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B4926647
M. Wt: 326.3 g/mol
InChI Key: JPOHAFAJLWACJG-UHFFFAOYSA-N
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Description

2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetamido group, an ethoxyphenyl group, and an oxoacetamide group.

Preparation Methods

The synthesis of 2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the acetamido group: This can be achieved by reacting aniline with acetic anhydride under acidic conditions.

    Introduction of the ethoxyphenyl group: This step involves the reaction of the acetamido intermediate with 4-ethoxybenzoyl chloride in the presence of a base such as pyridine.

    Formation of the oxoacetamide group: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxoacetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular proteins.

Comparison with Similar Compounds

2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide can be compared with similar compounds such as:

    2-(2-acetamidophenyl)-N-phenyl-2-oxoacetamide: This compound lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-(2-acetamidophenyl)-N-(4-methoxyphenyl)-2-oxoacetamide: The presence of a methoxy group instead of an ethoxy group can influence the compound’s properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-acetamidophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-24-14-10-8-13(9-11-14)20-18(23)17(22)15-6-4-5-7-16(15)19-12(2)21/h4-11H,3H2,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOHAFAJLWACJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)C2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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